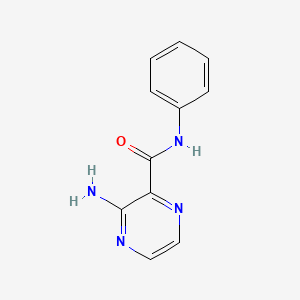

3-amino-N-phenylpyrazine-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

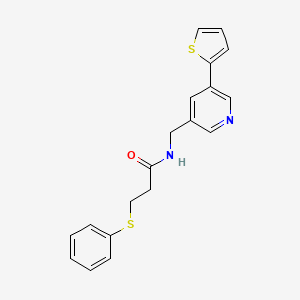

3-amino-N-phenylpyrazine-2-carboxamide is a derivative of 3-aminopyrazine-2-carboxamides . It is a part of a series of N-substituted 3-aminopyrazine-2-carboxamides with free amino groups in position 3 on the pyrazine ring . The series is subdivided into benzyl, alkyl, and phenyl derivatives based on various substituents on the carboxamidic moiety .

Synthesis Analysis

The design and synthesis of a series of N-substituted 3-aminopyrazine-2-carboxamides, including 3-amino-N-phenylpyrazine-2-carboxamide, have been reported . The three-dimensional structures of these compounds were predicted using energy minimization and low mode molecular dynamics under AMBER10:EHT forcefield .Chemical Reactions Analysis

The chemical reactions involving 3-amino-N-phenylpyrazine-2-carboxamide are not explicitly mentioned in the available sources .Wissenschaftliche Forschungsanwendungen

Synthesis and Anti-infective Properties

- A study by Zítko, Franco, and Paterová (2018) focused on synthesizing a series of 5-amino-N-phenylpyrazine-2-carboxamides. They evaluated these compounds for in vitro anti-infective properties. Notably, one compound showed moderate antibacterial activity against Staphylococcus aureus, but no antifungal activity was detected. Some compounds exhibited moderate antiviral activity against influenza A viruses (Zítko, Franco, & Paterová, 2018).

Pteridine Studies and Derivatives Synthesis

- Albert (1979) conducted a study on the conversion of 2-aminopyrazine-3-carboxamide and its derivatives into various pteridin-4-one derivatives. This research explored different methods for the transformation of these compounds, highlighting their potential for synthesizing biologically important molecules (Albert, 1979).

Homogeneous Catalytic Aminocarbonylation

- Takács, Jakab, Petz, and Kollár (2007) investigated the aminocarbonylation of nitrogen-containing iodo-heteroaromatics, including iodopyrazine. This study is relevant for the synthesis of N-substituted nicotinamide related compounds, which are of potential biological importance (Takács, Jakab, Petz, & Kollár, 2007).

Fluorescence Labeling for Saccharides Analysis

- Yamamoto, Hamase, and Zaitsu (2003) found 2-amino-3-phenylpyrazine to be a sensitive fluorescence labeling reagent for saccharides with a reducing end. This method was effectively used for analyzing monosaccharides in glycoproteins (Yamamoto, Hamase, & Zaitsu, 2003).

Design and Synthesis of Optically Active Compounds

- Sívek, Pytela, and Bureš (2008) synthesized optically active carboxamides based on the 2-phenylimidazole and featuring amino acid residues. These compounds were evaluated as N-chelating ligands for potential applications in Henry or Aldol reactions (Sívek, Pytela, & Bureš, 2008).

Synthesis and Antimicrobial Evaluation

- Bouz, Semelková, Janďourek, Konečná, Paterová, Navrátilová, Kubíček, Kuneš, Doležal, and Zítko (2019) reported the synthesis and antimicrobial activity of N-substituted 3-aminopyrazine-2-carboxamides. These compounds exhibited significant activity against Mycobacterium tuberculosis and other strains, as well as showing antibacterial and antifungal activities (Bouz et al., 2019).

Amidrazones for Anticancer Activity

- Cocco, Congiu, Lilliu, and Onnis (2006) explored the synthesis of diaminopyrazoles from amidrazones, investigating their potential anticancer activity. This research provides insight into the development of new antitumoral agents (Cocco, Congiu, Lilliu, & Onnis, 2006).

Antiproliferative Activity Studies

- Raffa, Maggio, Cascioferro, Raimondi, Schillaci, Gallo, Daidone, Plescia, Meneghetti, Bombieri, Di Cristina, Pipitone, Grimaudo, and Tolomeo (2009) synthesized a series of 3-amino-N-phenyl-1H-indazole-1-carboxamides, which exhibited significant antiproliferative activity against various cancer cell lines (Raffa et al., 2009).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

3-amino-N-phenylpyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O/c12-10-9(13-6-7-14-10)11(16)15-8-4-2-1-3-5-8/h1-7H,(H2,12,14)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUTGTAZMHHRJAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=NC=CN=C2N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-N-phenylpyrazine-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2587251.png)

![N-[4-chloro-3-(dimethylsulfamoyl)phenyl]-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2587254.png)

![6-(2-Methoxyethyl)-4,7,8-trimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2587257.png)

![2-[3,5-Dimethoxy-4-(2-methylidenebutoxy)phenyl]ethanamine;hydrochloride](/img/structure/B2587272.png)